2-(4-fluorophenyl)-N-methylpropan-1-amine

Catalog No.
S14132893
CAS No.
M.F
C10H14FN
M. Wt
167.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-fluorophenyl)-N-methylpropan-1-amine

Product Name

2-(4-fluorophenyl)-N-methylpropan-1-amine

IUPAC Name

2-(4-fluorophenyl)-N-methylpropan-1-amine

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

InChI

InChI=1S/C10H14FN/c1-8(7-12-2)9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

PGBHJVHTDXYMHF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C1=CC=C(C=C1)F

2-(4-fluorophenyl)-N-methylpropan-1-amine is an organic compound with the molecular formula C10H14FNC_{10}H_{14}FN and a molecular weight of 167.22 g/mol. It is characterized by a propan-1-amine backbone substituted with a fluorophenyl group at the second carbon and a methyl group at the nitrogen. This structure contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous solvents.
  • Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) for nucleophilic reactions.

2-(4-fluorophenyl)-N-methylpropan-1-amine has been studied for its effects on neurotransmitter systems, particularly as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine. This mechanism suggests potential stimulant and entactogenic effects, making it of interest in pharmacological research related to neurological disorders.

The synthesis of 2-(4-fluorophenyl)-N-methylpropan-1-amine typically involves several steps:

  • Formation of an Intermediate: The reaction begins with 4-fluorobenzaldehyde reacting with nitroethane to produce 4-fluoro-β-nitrostyrene.
  • Reduction: This intermediate is then reduced using lithium aluminum hydride to yield 2-(4-fluorophenyl)propan-1-amine.
  • Methylation: Finally, the amine group undergoes methylation with methyl iodide under basic conditions to obtain the target compound.

In industrial settings, continuous flow reactors and optimized reaction conditions are used to enhance yield and purity through techniques such as recrystallization and chromatography .

2-(4-fluorophenyl)-N-methylpropan-1-amine has diverse applications in various fields:

  • Chemistry: It serves as a precursor in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential effects on biological systems, particularly regarding neurotransmitter modulation.
  • Medicine: Research explores its therapeutic applications, especially in treating neurological disorders.
  • Industry: It may be utilized in developing new materials and chemical processes .

Similar Compounds

Several compounds share structural similarities with 2-(4-fluorophenyl)-N-methylpropan-1-amine:

  • 2-(4-bromo-3-fluorophenyl)-N-methylpropan-2-amine
    • Contains bromine instead of fluorine.
    • May exhibit different binding affinities due to the presence of bromine.
  • 2-(4-bromo-3-chlorophenyl)-N-methylpropan-2-amine
    • Features both bromine and chlorine substituents.
    • Unique reactivity profile compared to fluorinated compounds.
  • 2-(3-fluorophenyl)-N-methylpropan-1-amine
    • Has a fluorine atom on a different position on the phenyl ring.
    • Potentially different pharmacological effects due to positional variation.

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-N-methylpropan-1-amine lies in its specific combination of fluorine substitution on the phenyl ring along with its amine functionality. This configuration enhances its lipophilicity and metabolic stability compared to other halogenated derivatives. The presence of fluorine can significantly influence its biological activity and interaction with receptor sites, making it distinct among similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.111027613 g/mol

Monoisotopic Mass

167.111027613 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types